molecular formula C13H14N2O3S2 B14932562 N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide

Cat. No.: B14932562
M. Wt: 310.4 g/mol
InChI Key: YUVAWFMWHHPYCK-UHFFFAOYSA-N
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Description

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-methyl-4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-methyl-N-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15(2)12-7-5-11(6-8-12)14-20(17,18)13-4-3-9-19-13/h3-9,14H,1-2H3

InChI Key

YUVAWFMWHHPYCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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